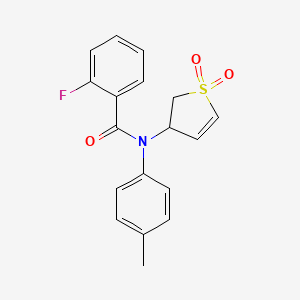

N-phenyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-phenyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide” is a chemical compound that is part of a class of molecules known as piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Wissenschaftliche Forschungsanwendungen

- Discovery : Some N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were found to be potent inhibitors of aurora A and B kinases .

- Compound : N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives, including 12f, showed better pharmacokinetics and efficacy than existing compounds .

- Imatinib Analogue : N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-ium) salt) inhibits tyrosine kinases, including those implicated in leukemia .

- Activity : These compounds inhibit Mnk (MAP kinase-interacting kinase), a potential strategy for cancer treatment .

Aurora Kinase Inhibition

NF-κB Inducing Kinase (NIK) Inhibition for Psoriasis

Treatment of Leukemia

Mnk Inhibition for Cancer Therapy

Dual KIT/PDGFRβ Inhibition

Wirkmechanismus

Target of Action

The primary targets of N-phenyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide are members of the class III receptor tyrosine kinase family . These kinases are key enzymes that regulate almost all cell processes .

Mode of Action

N-phenyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide interacts with its targets by selectively inhibiting these kinases . This inhibition is achieved through ATP-competitive, nanomolar inhibitors .

Biochemical Pathways

The inhibition of class III receptor tyrosine kinases affects various cellular processes, including cell proliferation and survival . The compound’s action can lead to the modulation of several biochemical pathways, including the PI3K-PKB pathway .

Pharmacokinetics

Variations in the linker group between the piperidine and the lipophilic substituent can lead to the creation of potent and orally bioavailable inhibitors of pkb .

Result of Action

The inhibition of class III receptor tyrosine kinases by N-phenyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide can lead to a decrease in cell proliferation and an increase in cell survival . This can result in promising antitumor activity both in vitro and in vivo in a murine solid tumor model .

Eigenschaften

IUPAC Name |

N-phenyl-4-pyrimidin-2-yloxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c21-16(19-13-5-2-1-3-6-13)20-11-7-14(8-12-20)22-15-17-9-4-10-18-15/h1-6,9-10,14H,7-8,11-12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZUIQWSLPZTIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CC=N2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-methoxyphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2794223.png)

![2,5-dichloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2794226.png)

![6-Bromo-N-[[2-(2,2-difluoroethyl)-1,2,4-triazol-3-yl]methyl]-N-methylpyridine-2-carboxamide](/img/structure/B2794228.png)

![N-butyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2794234.png)